

Application Notes and Protocols for High-Resolution NMR Spectroscopy Using Diglyme-d14

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Compound of Interest

Compound Name: Diglyme-d14

Cat. No.: B569441

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of **Diglyme-d14** (Perdeuterated bis(2-methoxyethyl) ether) as a solvent for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. The content is tailored for professionals in research, scientific, and drug development fields, offering detailed protocols and data presentation to facilitate its application in their work.

Introduction to Diglyme-d14 in High-Resolution NMR

Diglyme-d14 is a deuterated aprotic polar solvent with a high boiling point and excellent thermal stability, making it a valuable tool for high-resolution NMR studies under specific conditions.^[1] Its unique properties offer advantages in experiments requiring elevated temperatures, studies of reaction mechanisms, and in the analysis of poorly soluble analytes. The full deuteration of the molecule minimizes solvent interference in ¹H NMR spectra, allowing for clearer observation of analyte signals.

Key Advantages of **Diglyme-d14**:

- **High Boiling Point:** With a boiling point of 162 °C, **Diglyme-d14** is suitable for high-temperature NMR experiments, which can be crucial for studying dynamic processes,

increasing the solubility of certain compounds, and mimicking physiological conditions.[2][3][4][5]

- **Chemical Inertness:** Diglyme is relatively inert and stable at high pH levels, making it a good solvent choice for reactions involving strong bases or other reactive species.[2][6][7]
- **Good Solvating Power:** As a polar aprotic solvent, **Diglyme-d14** can dissolve a wide range of polar and nonpolar compounds, including organic molecules, organometallics, and some inorganic salts.[1][8][9] This is particularly beneficial in drug discovery for solubilizing diverse libraries of compounds.
- **Reduced Signal Overlap:** The use of a fully deuterated solvent like **Diglyme-d14** is essential to prevent the large proton signals from the solvent from obscuring the signals of the analyte in ^1H NMR spectroscopy.

Physicochemical Properties of Diglyme

A thorough understanding of the physical and chemical properties of Diglyme is essential for its effective use as an NMR solvent.

Property	Value	References
Molecular Formula	$\text{C}_6\text{D}_{14}\text{O}_3$	[10]
Molecular Weight	148.26 g/mol	[10]
Boiling Point	162 °C	[2][3][4][5]
Melting Point	-64 °C	[2][3][4][5]
Density	~0.94 g/mL at 20 °C	[2][3][5]
Viscosity	~1.089 cP at 20 °C	[11]
Refractive Index	~1.408 at 20 °C	[3][12][13]
Relative Polarity	0.244	[2]
Water Solubility	Miscible	[2][3][13]

Applications in Drug Development and Mechanistic Studies

High-resolution NMR spectroscopy is a cornerstone technique in modern drug discovery and development.^[14] The choice of solvent is critical, and **Diglyme-d14** offers specific advantages in several areas:

- **Fragment-Based Drug Discovery (FBDD):** NMR is a powerful tool for screening fragment libraries against a target protein. **Diglyme-d14** can be advantageous when the target protein or the fragments have limited solubility in more common NMR solvents.
- **Reaction Monitoring:** The high boiling point of **Diglyme-d14** allows for the monitoring of chemical reactions at elevated temperatures in real-time by NMR. This is particularly useful for understanding reaction kinetics, identifying intermediates, and optimizing reaction conditions.
- **Structural Elucidation of Poorly Soluble Compounds:** Many drug candidates and intermediates are challenging to analyze due to poor solubility. The excellent solvating power of **Diglyme-d14** can enable the acquisition of high-quality NMR data for such compounds.
- **Studies of Dynamic Processes:** Variable-temperature NMR studies are crucial for understanding conformational changes, binding kinetics, and other dynamic processes. The wide liquid range of **Diglyme-d14** makes it an ideal solvent for such investigations.

Experimental Protocols

The following are generalized protocols for high-resolution NMR spectroscopy using **Diglyme-d14**. Instrument-specific parameters should be optimized by the user.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

- **Analyte Purity:** Ensure the analyte is of high purity to avoid interference from impurities in the NMR spectrum.

- Solvent Purity: Use high-purity **Diglyme-d14** ($\geq 99.5\%$ deuteration) to minimize residual solvent signals.
- Concentration:
 - For ^1H NMR, a concentration of 1-10 mg of the analyte in 0.5-0.7 mL of **Diglyme-d14** is typically sufficient.
 - For ^{13}C NMR, higher concentrations (10-50 mg) may be necessary due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Dissolution:
 - Weigh the desired amount of analyte directly into a clean, dry NMR tube.
 - Add the appropriate volume of **Diglyme-d14**.
 - Vortex or sonicate the sample to ensure complete dissolution.
- Filtration: If any particulate matter is present, filter the sample through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to prevent magnetic field distortions.
- Internal Standard (Optional): For quantitative NMR (qNMR), add a known amount of a suitable internal standard that has a resonance that does not overlap with the analyte signals. Tetramethylsilane (TMS) is a common reference standard, but its volatility may not be suitable for high-temperature experiments. In such cases, a high-boiling, inert compound with a simple spectrum can be used.

NMR Instrument Setup and Data Acquisition

The following are general guidelines. Specific parameters will depend on the spectrometer and the nature of the experiment.

^1H NMR Acquisition Parameters (Illustrative Example):

Parameter	Recommended Value
Spectrometer Frequency	≥ 400 MHz
Pulse Program	Standard single-pulse (e.g., zg30)
Acquisition Time (AQ)	2-4 seconds
Relaxation Delay (D1)	1-5 seconds (analyte dependent)
Number of Scans (NS)	8-64 (analyte concentration dependent)
Spectral Width (SW)	16 ppm (centered around 5 ppm)
Temperature	298 K (or as required by the experiment)

¹³C NMR Acquisition Parameters (Illustrative Example):

Parameter	Recommended Value
Spectrometer Frequency	≥ 100 MHz
Pulse Program	Proton-decoupled single-pulse (e.g., zgpg30)
Acquisition Time (AQ)	1-2 seconds
Relaxation Delay (D1)	2-10 seconds (analyte dependent)
Number of Scans (NS)	1024 or more (analyte concentration dependent)
Spectral Width (SW)	240 ppm (centered around 100 ppm)
Temperature	298 K (or as required by the experiment)

Data Presentation: Chemical Shifts

The residual proton and carbon signals of **Diglyme-d14** are important to identify to avoid misinterpretation of the analyte's spectrum.

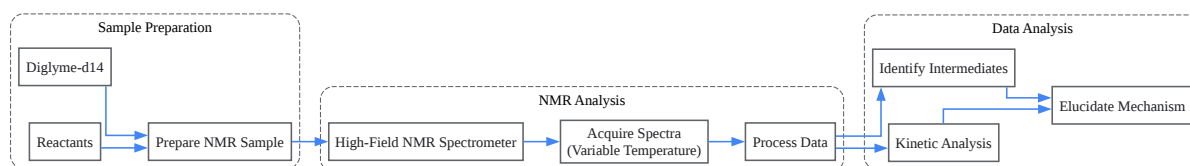
Expected Residual ¹H and ¹³C Chemical Shifts for **Diglyme-d14**:

Nucleus	Chemical Shift (ppm)	Multiplicity
^1H (Residual)	~3.2-3.5	Multiplet
^{13}C	~58, 71	Triplet (due to C-D coupling)

Note: Chemical shifts can be influenced by temperature, concentration, and the presence of other solutes. The multiplicity of the carbon signals is a 1:1:1 triplet due to coupling with deuterium (spin $I=1$).^[15]

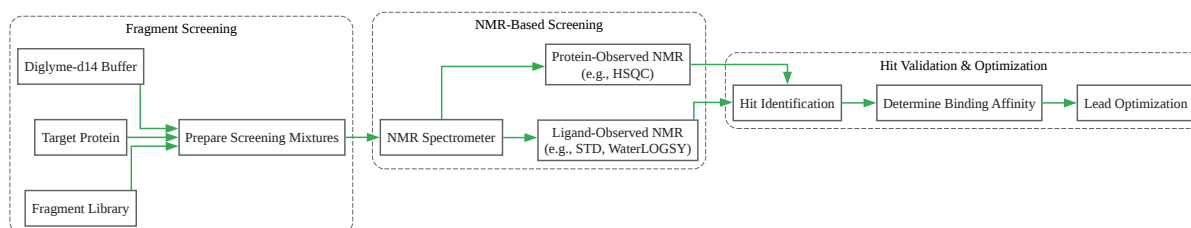
Visualizations of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate common experimental workflows where **Diglyme-d14** can be a valuable solvent.



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Caption: Workflow for Reaction Monitoring using **Diglyme-d14** in NMR.



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Caption: Workflow for Fragment-Based Drug Discovery using **Diglyme-d14**.

Conclusion

Diglyme-d14 is a specialized deuterated solvent that offers significant advantages for high-resolution NMR spectroscopy in applications requiring high temperatures, chemical stability, and enhanced solubility of analytes. While not as commonly used as solvents like CDCl₃ or DMSO-d₆, its unique properties make it an indispensable tool for researchers and drug development professionals facing specific experimental challenges. The protocols and information provided herein serve as a detailed guide for the effective utilization of **Diglyme-d14** in advanced NMR studies.

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